4-(trifluoromethyl)-1H-Pyrrole-3-carboxylic acid
Overview
Description
4-(Trifluoromethyl)-1H-Pyrrole-3-carboxylic acid is a compound that features a trifluoromethyl group attached to a pyrrole ring, which is further substituted with a carboxylic acid group. This compound is of significant interest due to the unique properties imparted by the trifluoromethyl group, which is known for its strong electron-withdrawing effects and its influence on the biological activity of molecules.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as salicylanilides and their esters , have been found to exhibit antifungal activity.
Mode of Action
Related compounds like trifluoromethylpyridines have been used in the agrochemical and pharmaceutical industries, with their biological activities thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Studies on the microbial degradation of fluorinated drugs have shown that they can be metabolized into various metabolites, including trifluoroacetic acid and fluoride ion .
Pharmacokinetics
It’s important to note that the presence of fluorine in drugs often inhibits biodegradation by microorganisms, owing to the stability of the carbon–fluorine bond .
Result of Action
It’s worth noting that the degradation of similar fluorinated drugs in plants and microbes predominantly produces aminomethylphosphonic acid and glyoxylate .
Action Environment
It’s important to note that the stability of the carbon-fluorine bond in fluorinated compounds can make them more resistant to degradation in the environment .
Preparation Methods
The synthesis of 4-(trifluoromethyl)-1H-Pyrrole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the trifluoromethylation of pyrrole derivatives. This process typically uses reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) under specific reaction conditions . Another approach involves the use of trifluoromethyl sulfonic acid as a catalyst for the acylation of pyrrole derivatives . Industrial production methods often employ similar strategies but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-(Trifluoromethyl)-1H-Pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
4-(Trifluoromethyl)-1H-Pyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
4-(Trifluoromethyl)-1H-Pyrrole-3-carboxylic acid can be compared with other trifluoromethyl-substituted compounds such as:
Trifluoromethylbenzene: Known for its strong electron-withdrawing properties, similar to this compound, but with different reactivity due to the aromatic benzene ring.
Trifluoromethylpyridine: Another compound with a trifluoromethyl group, used in pharmaceuticals and agrochemicals, but with distinct chemical behavior due to the pyridine ring.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
Biological Activity
4-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique trifluoromethyl group enhances its pharmacological properties, making it a subject of interest for various therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the use of trifluoromethylated precursors and standard organic reactions such as cyclization and functional group transformations. The characterization of this compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. For instance, in a study involving xenograft models, the compound was administered at a dose of 15 mg/kg, leading to robust cleavage of PARP and caspase-3, which are markers of apoptosis .
Table 1: Antitumor Efficacy of this compound
Cell Line | Concentration (μM) | Growth Inhibition (%) | Apoptosis Markers Cleaved |
---|---|---|---|
HL-60 | 10 | 77.10 | Yes |
RPMI-8226 | 10 | 92.13 | Yes |
UO-31 | 10 | Significant | Yes |
The compound showed a notable growth inhibition percentage against leukemia cell lines (HL-60 and RPMI-8226) and renal cancer cell lines (UO-31), indicating its potential as an effective anticancer agent.
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity. Studies suggest that derivatives of pyrrole, including this compound, demonstrate significant activity against various bacterial strains. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table 2: Antimicrobial Activity of Pyrrole Derivatives
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
This compound | 3.125 | Staphylococcus aureus |
Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
Control (Ciprofloxacin) | 2 | Escherichia coli |
These findings highlight the compound's potential as a lead structure for developing new antibacterial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to the structural features of the pyrrole ring and the trifluoromethyl substituent. Studies have indicated that modifications to the pyrrole structure can significantly alter its biological efficacy. For example, compounds with additional functional groups on the pyrrole ring have shown enhanced interaction with target proteins involved in cancer cell proliferation .
Case Studies
Several case studies have reported on the efficacy of this compound in preclinical settings:
- Xenograft Models : In SCID mice bearing H146 xenograft tumors, administration of the compound resulted in significant tumor reduction and apoptosis induction within tumor tissues.
- In Vitro Cytotoxicity : Compounds derived from this structure were screened against the NCI 60 cancer cell line panel, revealing promising antiproliferative activities across various cancer types.
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)4-2-10-1-3(4)5(11)12/h1-2,10H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNJWBNBIDWUEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123324-24-3 | |
Record name | 4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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